2,3,4,5-Tetrachlorothioanisole
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Overview
Description
2,3,4,5-Tetrachlorothioanisole: is a chemical compound with the molecular formula C₇H₄Cl₄S It is a derivative of anisole, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the benzene ring, and a thioether group replaces the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachlorothioanisole typically involves the chlorination of thioanisole. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent like carbon tetrachloride. The reaction is usually conducted at a temperature range of 0-50°C to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachlorothioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, temperature range of 0-25°C.
Reduction: Lithium aluminum hydride, ether as a solvent, temperature range of 0-50°C.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent, temperature range of 25-100°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioanisoles.
Scientific Research Applications
2,3,4,5-Tetrachlorothioanisole has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachlorothioanisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,3,5,6-Tetrachlorothioanisole: A closely related compound with similar chemical properties but different substitution pattern.
2,3,4,6-Tetrachlorothioanisole: Another isomer with a different arrangement of chlorine atoms.
2,4,5-Trichlorothioanisole: A compound with three chlorine atoms, offering different reactivity and properties.
Uniqueness: 2,3,4,5-Tetrachlorothioanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
68671-89-6 |
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Molecular Formula |
C7H4Cl4S |
Molecular Weight |
262.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H4Cl4S/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3 |
InChI Key |
HCRXWLHWNLFDNE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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